BAY-678

Vue d'ensemble

Description

BAY-678 est un inhibiteur puissant et sélectif, perméable aux cellules, de l’élastase neutrophile humaine. Ce composé est connu pour sa haute spécificité et son efficacité à inhiber l’élastase neutrophile humaine, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BAY-678 est synthétisé par un processus en plusieurs étapes impliquant la formation d’un noyau de pyridinecarbonitrile, suivi de l’introduction de divers groupes fonctionnels pour atteindre la structure finale. Les étapes clés incluent :

- Formation du noyau de pyridinecarbonitrile.

- Introduction du groupe acétyle.

- Addition du groupe trifluorométhylphényle.

- Cyclisation finale pour former le cycle tétrahydropyrimidinyl .

Méthodes de production industrielle

La production industrielle de this compound implique l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

- L’utilisation de matières premières de haute pureté.

- L’emploi de catalyseurs et de réactifs efficaces.

- La mise en œuvre d’étapes de purification rigoureuses pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

BAY-678 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différentes formes réduites.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, modifiant ainsi ses propriétés

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les analogues substitués de this compound. Ces produits peuvent avoir des activités biologiques et des propriétés différentes .

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier l’inhibition de l’élastase neutrophile humaine.

Biologie : Employé dans des études cellulaires pour comprendre le rôle de l’élastase neutrophile humaine dans divers processus biologiques.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires telles que la lésion pulmonaire aiguë, la maladie pulmonaire obstructive chronique et l’hypertension pulmonaire.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l’élastase neutrophile humaine

Applications De Recherche Scientifique

Respiratory Diseases

BAY-678 has shown promise in the treatment of acute lung injury models. In vivo studies indicate that its inhibition of HNE can mitigate inflammation and tissue damage associated with respiratory conditions. This application is particularly relevant for diseases characterized by excessive neutrophil activation, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .

Neutropenia

Recent studies have evaluated the efficacy of this compound in treating conditions like ELANE-associated neutropenia , where neutrophil function is compromised. Although this compound did not improve differentiation in all cases, it was part of a broader investigation into the role of neutrophil elastase inhibitors in restoring myeloid differentiation from CD34+ cells derived from patients .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between this compound and HNE. These studies reveal that this compound binds to specific amino acid chains within the HNE structure, which is crucial for understanding its inhibitory mechanism and optimizing its design for therapeutic applications .

In Vitro Studies

This compound has been utilized in various in vitro assays to assess its impact on neutrophil activity and differentiation. For instance, experiments involving CD34+ hematopoietic stem cells demonstrated that while this compound inhibited proteolytic activity, it did not significantly enhance myeloid differentiation compared to other inhibitors like MK0339 .

Inhibition Potency Comparison

| Inhibitor | IC50 (nM) | Selectivity Ratio (HNE/NHE) |

|---|---|---|

| This compound | 20 | 2000 |

| Sivelestat | Varies | Lower than this compound |

| GW311616 | Varies | Lower than this compound |

Case Studies

Case Study 1: Acute Lung Injury Model

In an experimental model of acute lung injury, administration of this compound resulted in reduced inflammatory markers and improved lung function metrics compared to controls, highlighting its potential therapeutic benefits in respiratory pathologies .

Case Study 2: Neutrophil Differentiation

In a study involving CD34+ cells from patients with ELANE-associated neutropenia, this compound's effects were assessed alongside other NE inhibitors. While it did not restore differentiation effectively, it provided critical data on the limitations and potential pathways for further research into neutrophil function recovery .

Mécanisme D'action

BAY-678 exerce ses effets en inhibant sélectivement l’élastase neutrophile humaine. Le composé se lie au site actif de l’enzyme, l’empêchant de dégrader les protéines de la matrice extracellulaire. Cette inhibition réduit l’inflammation et les dommages tissulaires dans divers modèles de maladies. Les cibles moléculaires et les voies impliquées comprennent l’inhibition de l’activité de l’élastase neutrophile humaine et la réduction subséquente des réponses inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

BAY-677 : Un composé apparenté ayant une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes.

BAY-85-8501 : Un autre inhibiteur puissant de l’élastase neutrophile humaine avec une structure chimique différente.

BAY-8040 : Un composé ayant une activité inhibitrice similaire mais utilisé dans différentes applications thérapeutiques

Unicité de BAY-678

This compound est unique en raison de sa haute sélectivité et de sa puissance à inhiber l’élastase neutrophile humaine. Il présente une sélectivité d’environ 2 000 fois supérieure pour l’élastase neutrophile humaine par rapport à un panel de 21 autres protéases à sérine, ce qui en fait un inhibiteur hautement spécifique. De plus, sa biodisponibilité orale et son efficacité dans les modèles précliniques de maladies inflammatoires soulignent son potentiel comme agent thérapeutique .

Activité Biologique

BAY-678 is a synthetic compound recognized for its potent and selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and therapeutic potential based on diverse research findings.

Chemical Profile

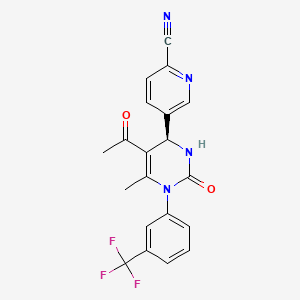

- Chemical Name : 5-[(4 R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile

- Molecular Weight : Not specified in the sources.

- Purity : ≥98%

This compound exhibits an IC50 value of 20 nM against HNE, demonstrating approximately 2000-fold selectivity over a panel of 21 other serine proteases . This high specificity is crucial for minimizing off-target effects in therapeutic applications.

This compound acts as a reversible inhibitor of HNE, effectively blocking its proteolytic activity. The inhibition of HNE is particularly significant given its role in mediating inflammation and tissue damage in conditions such as acute lung injury and chronic obstructive pulmonary disease (COPD) .

Table 1: Comparative Potency of Neutrophil Elastase Inhibitors

| Compound | IC50 (nM) | Selectivity (vs. other serine proteases) | Oral Bioavailability |

|---|---|---|---|

| This compound | 20 | ~2000-fold | Yes |

| Sivelestat | Not specified | Limited | Yes |

| GW311616 | Not specified | Limited | Yes |

| MK0339 | Not specified | Higher stability compared to this compound | Yes |

Pharmacokinetics

Research indicates that this compound is orally bioavailable, making it a suitable candidate for systemic administration. Its pharmacokinetic profile has been assessed in various studies, revealing favorable absorption and distribution characteristics .

In Vivo Efficacy

In preclinical models, this compound has shown efficacy in reducing inflammation associated with acute lung injury. Studies have demonstrated that treatment with this compound leads to significant improvements in lung function and reduction in inflammatory markers .

Case Study: Acute Lung Injury Model

In an acute lung injury model, this compound was administered to assess its impact on neutrophil infiltration and cytokine production. Results indicated a marked decrease in neutrophil counts and pro-inflammatory cytokines compared to control groups treated with vehicle alone. This suggests that this compound not only inhibits HNE activity but also mitigates the downstream effects of inflammation.

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and HNE. These studies suggest that this compound binds effectively within the active site of HNE, stabilizing the inhibitor-protein complex and enhancing its inhibitory potency .

Table 2: Molecular Docking Results for Neutrophil Elastase Inhibitors

| Inhibitor | Binding Stability Score | Binding Site |

|---|---|---|

| This compound | -6.75 | Active site |

| MK0339 | -7.76 | Alternative site |

| Sivelestat | -6.57 | Active site |

Propriétés

IUPAC Name |

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIVGIFOWOVINL-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675103-36-3 | |

| Record name | BAY-678 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-678 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.